molecular formula C29H34O7 B1237581 Isocowanol CAS No. 105742-85-6

Isocowanol

Cat. No. B1237581
CAS RN: 105742-85-6
M. Wt: 494.6 g/mol
InChI Key: OCKLFXKYZPPEFU-BEQMOXJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isocowanol is a natural product found in Garcinia merguensis, Garcinia nervosa, and Garcinia smeathmannii with data available.

Scientific Research Applications

Inhibition of Platelet-Activating Factor Binding

Isocowanol, along with rubraxanthone, isolated from Garcinia parvifolia, has been studied for its inhibitory effects on platelet-activating factor (PAF) binding to rabbit platelets. The study by Jantan et al. (2002) in "Planta medica" reveals that rubraxanthone showed a strong inhibition, suggesting potential implications for isocowanol in similar biological activities (Jantan et al., 2002).

Characterization of Novel Xanthones

In the research on Garcinia species, xanthones including isocowanol were isolated and characterized. Ampofo and Waterman (1986) identified isocowanol as 8-geranyl-4-(3-hydroxymethyl-3-methylallyl)-7-methoxy-1,3,6-trihydroxyxanthone, contributing to the chemotaxonomic understanding of these compounds in various species. This study published in "Phytochemistry" emphasizes the uniqueness and potential applications of isocowanol in scientific research (Ampofo & Waterman, 1986).

Stable Isotopes in Animal Ecology

While not directly related to isocowanol, the research by Gannes et al. (1997) in "Ecology" on stable isotopes in animal ecology underscores the importance of understanding biochemical compounds in ecological research. This paper discusses the critical assumptions in stable isotope methodology, which could be relevant for understanding the ecological implications of compounds like isocowanol (Gannes et al., 1997).

Applications of Nuclear and Isotopic Techniques

The works of Valencia and Iyengar (2002, 2003) in "Food and Nutrition Bulletin" and "Forum of Nutrition" highlight the use of nuclear and isotopic techniques in nutrition research. These techniques could provide a framework for future investigations into the nutritional and health implications of biochemical compounds like isocowanol (Valencia & Iyengar, 2002); (Valencia & Iyengar, 2003).

properties

CAS RN

105742-85-6

Product Name

Isocowanol

Molecular Formula

C29H34O7

Molecular Weight

494.6 g/mol

IUPAC Name

1-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,6,8-trihydroxy-5-[(E)-4-hydroxy-3-methylbut-2-enyl]-2-methoxyxanthen-9-one

InChI

InChI=1S/C29H34O7/c1-16(2)7-6-8-17(3)9-12-20-25-24(14-23(33)28(20)35-5)36-29-19(11-10-18(4)15-30)21(31)13-22(32)26(29)27(25)34/h7,9-10,13-14,30-33H,6,8,11-12,15H2,1-5H3/b17-9+,18-10+

InChI Key

OCKLFXKYZPPEFU-BEQMOXJMSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C(=CC2=C1C(=O)C3=C(C=C(C(=C3O2)C/C=C(\C)/CO)O)O)O)OC)/C)C

SMILES

CC(=CCCC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C=C(C(=C3O2)CC=C(C)CO)O)O)O)OC)C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C=C(C(=C3O2)CC=C(C)CO)O)O)O)OC)C)C

synonyms

isocowanol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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